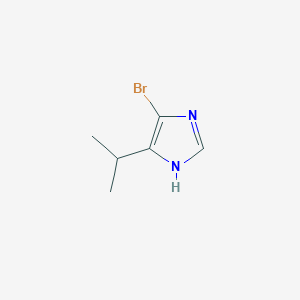![molecular formula C13H17Cl2N3O B13986944 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their reactivity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one typically involves the reaction of bis(2-chloroethyl)amine with benzimidazole derivatives. One common method involves the following steps:
Starting Materials: Bis(2-chloroethyl)amine and a benzimidazole derivative.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Procedure: The bis(2-chloroethyl)amine is added to the benzimidazole derivative in the presence of a base, such as triethylamine. The mixture is then heated under reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding amines and benzimidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives and amines, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in chemotherapy due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cell division and induces cell death. The primary molecular targets are the guanine bases in the DNA, which are highly susceptible to alkylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A well-known alkylating agent used in chemotherapy. It shares the bis(2-chloroethyl)amino group but has a different core structure.
Chlorambucil: Another alkylating agent with similar DNA-alkylating properties but a different chemical structure.
Melphalan: An alkylating agent used in the treatment of multiple myeloma, also containing bis(2-chloroethyl)amino groups.
Uniqueness
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one is unique due to its benzimidazole core, which imparts specific chemical and biological properties. The presence of the benzimidazole ring enhances its stability and potential interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C13H17Cl2N3O |
|---|---|
Molekulargewicht |
302.20 g/mol |
IUPAC-Name |
3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H17Cl2N3O/c14-5-7-17(8-6-15)9-10-18-12-4-2-1-3-11(12)16-13(18)19/h1-4H,5-10H2,(H,16,19) |
InChI-Schlüssel |
NVTJZQAEHNSDMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)








